1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid
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Overview
Description
1’-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3’-indoline]-4-carboxylic acid is a spirocyclic compound that features a unique structural motif where a cyclohexane ring is fused to an indoline moiety. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(tert-butoxycarbonyl)spiro[cyclohexane-1,3’-indoline]-4-carboxylic acid typically involves multiple steps:
Formation of the Indoline Core: The indoline core can be synthesized through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Spirocyclization: The key step involves the formation of the spirocyclic structure. This can be achieved through a cyclization reaction where the indoline core is fused with a cyclohexane ring. This step often requires the use of a strong base or a Lewis acid to facilitate the cyclization.
Protection and Functionalization: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is typically done using tert-butyl chloroformate in the presence of a base like triethylamine.
Final Functionalization: The carboxylic acid group is introduced through oxidation or carboxylation reactions, depending on the starting materials and intermediates used.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control of reaction conditions, purification steps such as crystallization or chromatography, and the use of automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1’-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3’-indoline]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
1’-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3’-indoline]-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex spirocyclic molecules, which are valuable in drug discovery.
Biological Studies: Researchers use this compound to study its interactions with various biological targets, including enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which 1’-(tert-butoxycarbonyl)spiro[cyclohexane-1,3’-indoline]-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with these targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-piperidine]-5-carboxylic acid: Similar in structure but without the tert-butoxycarbonyl group.
Spiro[cyclohexane-1,3’-indoline]-4-carboxylic acid: Lacks the tert-butoxycarbonyl protection.
1’-(tert-Butoxycarbonyl)spiro[indoline-3,4’-piperidine]-5-carboxylic acid: Similar but with a piperidine ring instead of a cyclohexane ring.
Uniqueness
1’-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3’-indoline]-4-carboxylic acid is unique due to its specific spirocyclic structure combined with the protective tert-butoxycarbonyl group. This combination provides stability and reactivity that can be leveraged in various synthetic and biological applications.
This detailed overview should provide a comprehensive understanding of 1’-(tert-butoxycarbonyl)spiro[cyclohexane-1,3’-indoline]-4-carboxylic acid, its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2H-indole-3,4'-cyclohexane]-1'-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-18(2,3)24-17(23)20-12-19(14-6-4-5-7-15(14)20)10-8-13(9-11-19)16(21)22/h4-7,13H,8-12H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDQJNCXPJMWOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC(CC2)C(=O)O)C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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